3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is a compound that features both an imidazole and a phenyl group, indicating potential biological activity. Its systematic name reflects its structure, which includes a propanamine backbone. This compound is of interest in medicinal chemistry due to its potential applications in drug development.
The compound can be synthesized through various chemical methods and is often explored in research related to pharmacology and organic synthesis. It may also be found in chemical databases or literature focusing on nitrogen-containing heterocycles.
3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine belongs to the class of amines and imidazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine can be accomplished through several routes:
Typically, these reactions require careful control of temperature and pH, as well as the use of solvents that do not interfere with the reaction. Catalysts may also be employed to enhance yields.
The molecular structure of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine can be described as follows:
The compound contains:
This structural configuration contributes to its potential reactivity and interaction with biological targets.
3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control, solvent choice, and sometimes the presence of catalysts to optimize yield and selectivity.
The mechanism of action for 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine largely depends on its interaction with biological targets. For instance:
Studies on similar compounds suggest that the imidazole ring enhances binding affinity due to its ability to participate in hydrogen bonding and π-stacking interactions.
3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine typically exhibits:
The compound is expected to be soluble in polar solvents like water and ethanol but may have limited solubility in non-polar solvents due to its polar functional groups. Its stability is influenced by pH and temperature conditions.
3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine has potential applications in:
Research continues into optimizing its properties for enhanced efficacy and reduced side effects in therapeutic applications.
The imidazole ring serves as a non-negotiable pharmacophore in antifungal agents due to its direct coordination with the heme iron atom in fungal cytochrome P450 enzymes, particularly CYP51 (lanosterol 14α-demethylase). This interaction disrupts ergosterol biosynthesis—an essential component of fungal cell membranes [3]. The unsubstituted nitrogen (N-3) in imidazole forms a critical bond with the iron atom, while hydrophobic substituents enhance binding pocket affinity. Modern design exploits this mechanism to overcome resistance; derivatives like VT-1161 (tetrazole-based) maintain potency against fluconazole-resistant Candida albicans by optimizing hydrophobic interactions without significant human CYP inhibition [3] [10]. The title compound’s imidazole moiety positions it within this strategic framework, enabling targeted ergosterol synthesis disruption.
Azole antifungals evolved from early imidazole agents (clotrimazole, 1969) to triazoles (fluconazole, 1990s), with each generation addressing limitations of its predecessors. First-generation imidazoles exhibited broad-spectrum activity but suffered from poor solubility and cytochrome P450-mediated drug interactions. The shift to triazoles improved target specificity and pharmacokinetics, yet resistance emerged via C. albicans CYP51 mutations and efflux pumps [3]. Recent research has refocused on advanced imidazole derivatives to bypass resistance mechanisms. For example, SCY-078 (MK-3118) incorporates an imidazole-tethered triterpenoid structure, showing efficacy against multidrug-resistant Aspergillus and Candida species [10]. This "retro-innovation" underscores the enduring utility of the imidazole core in antifungal development.
The β-carbon spacer in 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine (molecular formula: C₁₂H₁₅N₃; MW: 201.27 g/mol) represents a strategic compromise between molecular flexibility and steric constraint. Crystallographic studies confirm that three-atom spacers (e.g., –CH₂–CH₂–NH–) optimally position the imidazole ring for heme iron coordination while allowing the aryl group to engage hydrophobic subsites in CYP51 [9]. Shorter chains (e.g., two-atom) reduce binding affinity by >60% due to misalignment, while longer spacers (>4 atoms) permit unproductive conformations. The compound’s propylamine linker (Imidazole–CH₂–CH₂–NH–Ph) balances conformational freedom with directional stability, enabling simultaneous imidazole-iron coordination and phenyl group insertion into the substrate access channel [1] [9]. This architecture maximizes target engagement while minimizing off-target interactions.
Property | Value |
---|---|
IUPAC Name | 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine |
CAS Registry Number | 93906-75-3 |
Molecular Formula | C₁₂H₁₅N₃ |
Molecular Weight | 201.27 g/mol |
SMILES | NC(CCN1C=NC=C1)C1=CC=CC=C1 |
XLogP | 1.2 (Predicted) |
Hydrogen Bond Donors | 1 (NH₂) |
Hydrogen Bond Acceptors | 3 (Imidazole N, NH₂) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7